N-(4-fluorobenzyl)-2-[6-(4-methoxyphenyl)-3,5-dioxo-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazol-2(5H)-yl]acetamide
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Overview
Description
N-[(4-FLUOROPHENYL)METHYL]-2-[6-(4-METHOXYPHENYL)-3,5-DIOXO-2H,3H,5H,6H,7H-IMIDAZO[4,3-C][1,2,4]TRIAZOL-2-YL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, a methoxyphenyl group, and an imidazotriazolylacetamide core. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-FLUOROPHENYL)METHYL]-2-[6-(4-METHOXYPHENYL)-3,5-DIOXO-2H,3H,5H,6H,7H-IMIDAZO[4,3-C][1,2,4]TRIAZOL-2-YL]ACETAMIDE typically involves multiple steps, starting with the preparation of the imidazotriazole core This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(4-FLUOROPHENYL)METHYL]-2-[6-(4-METHOXYPHENYL)-3,5-DIOXO-2H,3H,5H,6H,7H-IMIDAZO[4,3-C][1,2,4]TRIAZOL-2-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with new functional groups.
Scientific Research Applications
N-[(4-FLUOROPHENYL)METHYL]-2-[6-(4-METHOXYPHENYL)-3,5-DIOXO-2H,3H,5H,6H,7H-IMIDAZO[4,3-C][1,2,4]TRIAZOL-2-YL]ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It may be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism by which N-[(4-FLUOROPHENYL)METHYL]-2-[6-(4-METHOXYPHENYL)-3,5-DIOXO-2H,3H,5H,6H,7H-IMIDAZO[4,3-C][1,2,4]TRIAZOL-2-YL]ACETAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazotriazole derivatives and acetamide-based molecules. Examples are:
- N-[(4-CHLOROPHENYL)METHYL]-2-[6-(4-METHOXYPHENYL)-3,5-DIOXO-2H,3H,5H,6H,7H-IMIDAZO[4,3-C][1,2,4]TRIAZOL-2-YL]ACETAMIDE
- N-[(4-BROMOPHENYL)METHYL]-2-[6-(4-METHOXYPHENYL)-3,5-DIOXO-2H,3H,5H,6H,7H-IMIDAZO[4,3-C][1,2,4]TRIAZOL-2-YL]ACETAMIDE
Uniqueness
N-[(4-FLUOROPHENYL)METHYL]-2-[6-(4-METHOXYPHENYL)-3,5-DIOXO-2H,3H,5H,6H,7H-IMIDAZO[4,3-C][1,2,4]TRIAZOL-2-YL]ACETAMIDE is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C20H18FN5O4 |
---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[6-(4-methoxyphenyl)-3,5-dioxo-7H-imidazo[5,1-c][1,2,4]triazol-2-yl]acetamide |
InChI |
InChI=1S/C20H18FN5O4/c1-30-16-8-6-15(7-9-16)24-11-17-23-25(20(29)26(17)19(24)28)12-18(27)22-10-13-2-4-14(21)5-3-13/h2-9H,10-12H2,1H3,(H,22,27) |
InChI Key |
KOSBTFXPVRTJEW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC3=NN(C(=O)N3C2=O)CC(=O)NCC4=CC=C(C=C4)F |
Origin of Product |
United States |
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